(E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one
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Description
(E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one is a useful research compound. Its molecular formula is C24H21BrFNO2 and its molecular weight is 454.339. The purity is usually 95%.
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Scientific Research Applications
Application in Epigenetic Inhibition
(E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one and its derivatives have been identified as potential epigenetic inhibitors, particularly for PR-SET7 and EZH2 enzymes. In a study, certain derivatives of this compound demonstrated selective inhibition for these enzymes and induced cell death in leukemia U937 cells, highlighting its potential use in cancer treatment (Valente et al., 2012).
Synthesis and Biological Activity of Analogues
In the realm of synthetic chemistry and medicinal applications, derivatives of this compound have been synthesized and evaluated for their biological activity. For instance, various analogues have been prepared and their biological activities, including antimicrobial properties, have been assessed (Lovey & Pawson, 1981).
Utility in Liquid Crystal Materials
This compound is also relevant in the production of liquid crystal materials. Its derivatives can be synthesized using techniques like microwave-assisted flow reactor, which demonstrates its significance in material science and engineering (Egami et al., 2018).
Spectroscopic and Structural Analysis
In another study, derivatives of this compound were synthesized and characterized using spectroscopic and X-ray diffraction techniques. This research helps in understanding the molecular structure and potential applications of the compound in fields like chemistry and materials science (Demircioğlu et al., 2019).
Substituent Effect on Analogue Compounds
The effects of substituents on the properties and activities of this compound's analogues have been investigated. This type of research is essential in medicinal chemistry for the development of new drugs and understanding their interactions at the molecular level (Balaji et al., 2015).
Antibacterial Applications
The compound and its derivatives have shown potential as antibacterial agents. Their activities against various bacteria like Escherichia coli and Staphylococcus aureus have been evaluated, emphasizing their importance in the development of new antimicrobial agents (Zhou et al., 2015).
Properties
IUPAC Name |
(E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrFNO2/c1-16-14-19(8-11-22(16)25)27-13-12-24(28)17(2)29-20-9-10-21(23(26)15-20)18-6-4-3-5-7-18/h3-15,17,27H,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZAJIHPNYOMMY-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC=CC(=O)C(C)OC2=CC(=C(C=C2)C3=CC=CC=C3)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N/C=C/C(=O)C(C)OC2=CC(=C(C=C2)C3=CC=CC=C3)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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